REACTION_CXSMILES
|
Cl.C([O:4][CH:5](OCC)[CH2:6][O:7][C:8]1[CH:21]=[CH:20][C:11]([CH2:12][CH:13]2[S:17][C:16](=[O:18])[NH:15][C:14]2=[O:19])=[CH:10][CH:9]=1)C>O1CCCC1>[O:4]=[CH:5][CH2:6][O:7][C:8]1[CH:21]=[CH:20][C:11]([CH2:12][CH:13]2[S:17][C:16](=[O:18])[NH:15][C:14]2=[O:19])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
5-[4-(2,2-diethoxyethoxy)benzyl]thiazolidine-2,4-dione
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Quantity
|
10.07 g
|
Type
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reactant
|
Smiles
|
C(C)OC(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)OCC
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Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure
|
Type
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ADDITION
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Details
|
The residue was diluted with water
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Type
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EXTRACTION
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Details
|
after which it was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography through silica gel
|
Type
|
ADDITION
|
Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |